molecular formula C12H13N B11715466 2-(3,5-Dimethylphenyl)pyrrole

2-(3,5-Dimethylphenyl)pyrrole

Cat. No.: B11715466
M. Wt: 171.24 g/mol
InChI Key: KXSHGUHNGUPEOO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine. In this case, 3,5-dimethylaniline can be used as the amine source. The reaction is typically carried out in the presence of a catalytic amount of iron (III) chloride in water, yielding the desired pyrrole derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as flash chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylphenyl)pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenyl)pyrrole is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h3-8,13H,1-2H3

InChI Key

KXSHGUHNGUPEOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CN2)C

Origin of Product

United States

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